2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with chlorine atoms and a sulfonyl group linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzoic acid ring.
Sulfonylation: Attachment of the sulfonyl group to the benzoic acid derivative.
Pyrazole Formation: Synthesis of the pyrazole ring, followed by its attachment to the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and sulfonylation reactions, often using catalysts to enhance reaction efficiency. The use of continuous flow reactors can also improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The chlorine atoms and pyrazole ring contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and a sulfonyl-pyrazole moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10Cl2N2O4S |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
2,4-dichloro-5-(3,5-dimethylpyrazol-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C12H10Cl2N2O4S/c1-6-3-7(2)16(15-6)21(19,20)11-4-8(12(17)18)9(13)5-10(11)14/h3-5H,1-2H3,(H,17,18) |
InChI Key |
XRYKVSNGPMTOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.